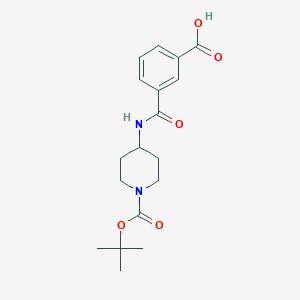

3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)carbamoyl)benzoic acid

Description

3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)carbamoyl)benzoic acid is a synthetic intermediate widely used in pharmaceutical chemistry. Its structure comprises a benzoic acid moiety linked via a carbamoyl (-CONH-) group to a piperidine ring, which is protected by a tert-butoxycarbonyl (Boc) group at the 1-position. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes . The compound’s molecular formula is C₁₇H₂₃NO₄ (average mass: 305.37 g/mol), with a ChemSpider ID of 23955065 . Its primary applications include serving as a precursor in drug discovery, particularly for protease inhibitors and transcription factor modulators .

Properties

IUPAC Name |

3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]carbamoyl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O5/c1-18(2,3)25-17(24)20-9-7-14(8-10-20)19-15(21)12-5-4-6-13(11-12)16(22)23/h4-6,11,14H,7-10H2,1-3H3,(H,19,21)(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVWISOJAANKAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC(=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)carbamoyl)benzoic acid typically involves the reaction of 4-aminopiperidine with tert-butoxycarbonyl chloride to form the tert-butoxycarbonyl-protected piperidine. This intermediate is then reacted with 3-carboxybenzoic acid under suitable conditions to yield the final product .

Industrial Production Methods: While specific industrial production methods are not detailed, the synthesis generally follows standard organic synthesis protocols involving protection, coupling, and deprotection steps. The reaction conditions often include the use of solvents like dichloromethane and reagents such as coupling agents (e.g., EDCI, DCC) to facilitate the formation of the desired product .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Conditions for electrophilic aromatic substitution often involve reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed:

Oxidation: N-oxides of the piperidine ring.

Reduction: Alcohol derivatives of the carboxylic acid group.

Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Overview

3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)carbamoyl)benzoic acid, with the molecular formula C18H24N2O5 and CAS number 1038409-56-1, belongs to the class of 4-aryl piperidines. Its structure allows it to function effectively as a semi-flexible linker in Proteolysis Targeting Chimeras (PROTACs), which are innovative molecules designed for targeted protein degradation.

Medicinal Chemistry

This compound is primarily utilized in the design and development of PROTACs. These bifunctional molecules are engineered to recruit E3 ubiquitin ligases to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This mechanism is crucial in therapeutic contexts, particularly for diseases driven by the overexpression of specific proteins such as cancer.

Key Characteristics:

- Acts as a linker between the target protein and E3 ligase.

- Enhances selectivity and efficacy due to its structural properties.

Organic Synthesis

This compound serves as a building block for synthesizing complex organic molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it a versatile intermediate in organic synthesis.

Common Reactions:

- Oxidation: Can form N-oxides or other derivatives.

- Reduction: Capable of yielding alcohol derivatives.

- Substitution: Participates in reactions that introduce functional groups onto the aromatic ring.

Case Studies

Recent studies have highlighted the efficacy of PROTACs incorporating this compound in degrading oncogenic proteins. For example:

- Case Study on Cancer Treatment: Research demonstrated that PROTACs utilizing this compound effectively targeted and degraded mutant forms of oncogenes, leading to reduced tumor growth in preclinical models.

- Mechanistic Studies: Investigations into the binding affinity and selectivity of this compound showed that its structural features significantly enhance the targeting capability of PROTACs compared to traditional small molecules.

Mechanism of Action

The compound functions as a semi-flexible linker in PROTACs, which are bifunctional molecules designed to recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The tert-butoxycarbonyl group provides steric hindrance, enhancing the selectivity and efficacy of the PROTACs . The molecular targets typically include disease-related proteins, and the pathways involved are those related to the ubiquitin-proteasome system .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Structural and Functional Differences

- Heterocycle Type: Piperidine (target compound) vs. piperazine (e.g., 3-(4-Boc-piperazin-1-yl)benzoic acid). Piperidine analogs (e.g., target compound, S16) are more lipophilic due to the single nitrogen atom .

- Linker Chemistry: Carbamoyl (target): Forms rigid amide bonds, enabling hydrogen bonding with biological targets. Phenoxy/Ethoxy (): Ether linkages increase conformational flexibility but reduce hydrogen-bonding capacity . Direct Piperazine/Piperidine Attachment (e.g., 3-(4-Boc-piperazin-1-yl)benzoic acid): Eliminates linkers, reducing synthetic complexity .

- Substituent Effects: Trifluoromethyl (-CF₃) groups () enhance electron-withdrawing properties and metabolic stability but increase molecular weight and logP .

Biological Activity

3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)carbamoyl)benzoic acid, commonly referred to as a boronic acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is significant in the development of targeted therapies, particularly in cancer treatment and enzyme inhibition. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1704074-10-1 |

| Molecular Formula | C17H25BN2O5 |

| Molecular Weight | 348.202 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| LogP | 1.56 |

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of Piperidine Derivative : Reaction of piperidine with tert-butoxycarbonyl chloride.

- Coupling Reaction : The protected piperidine is coupled with benzoic acid derivatives under controlled conditions to yield the target compound.

These steps ensure high yield and purity, often utilizing advanced purification techniques such as chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes involved in metabolic pathways. The boronic acid moiety can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of their activity. This mechanism is crucial in modulating biochemical pathways associated with various diseases.

Case Studies and Research Findings

- Enzyme Inhibition : Research has demonstrated that boronic acids can effectively inhibit proteases and other enzymes involved in cancer progression. For instance, studies have shown that derivatives similar to this compound exhibit potent inhibitory effects on HDAC (Histone Deacetylase) enzymes, which are critical in cancer cell proliferation ( ).

- Targeted Drug Delivery : The use of PROTAC (Proteolysis Targeting Chimeras) technology has been explored with this compound, enhancing targeted degradation of specific proteins associated with cancer ( ). This approach allows for selective targeting of malignant cells while sparing normal cells.

- Anticancer Activity : In vitro studies have indicated that compounds similar to this boronic acid derivative exhibit significant cytotoxicity against various cancer cell lines, suggesting potential for therapeutic applications in oncology ( ).

Toxicity and Safety Profile

While the compound shows promising biological activity, it is essential to consider its safety profile. Reports indicate that it may cause skin irritation and allergic reactions upon exposure ( ). Therefore, handling precautions are necessary during research and application.

Chemical Reactions Analysis

Boc Protection of Piperidine

The Boc group is introduced to protect the piperidine amine during synthesis. A common method involves reacting 4-(phenyl)piperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like sodium carbonate or potassium carbonate , or a hindered amine such as DIPEA (N,N-diisopropylethylamine). This reaction typically occurs in THF or THF/water mixtures at 10–30°C for 1–6 hours .

| Reagent | Conditions | Reference |

|---|---|---|

| Boc₂O, Na₂CO₃/DIPEA | THF/water, 10–30°C, 1–6 hours |

Carbamoyl Group Formation

The carbamoyl linkage between the piperidine and benzoic acid is formed via amide coupling reactions . For example, HATU (1-[bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphorimide) with N-methylmorpholine or DIPEA in DMF facilitates coupling between the piperidine amine and carboxylic acid derivatives .

| Reagent | Conditions | Reference |

|---|---|---|

| HATU, N-methylmorpholine | DMF, 75–90°C, 4–4.5 hours |

Boc Deprotection

The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid (TFA) ) to expose the free piperidine amine. This step is critical for activating the compound in downstream applications like PROTAC® design .

Carbamate Cleavage

The carbamoyl group can undergo hydrolysis under basic conditions (e.g., LiOH in methanol/water) to release the benzoic acid and piperidine amine as separate entities .

Carboxylic Acid Reactions

The benzoic acid moiety participates in esterification (with alcohols) or amidation (with amines) using coupling agents like HATU or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

| Reaction Type | Reagent | Conditions | Reference |

|---|---|---|---|

| Amidation | HATU, DIPEA | DMF, rt, 18 hours | |

| Esterification | LiOH, MeOH/H₂O | rt, 1 hour |

Coupling Reactions

Data from experimental conditions for amide bond formation are summarized below:

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| HATU, N-methylmorpholine | DMF, 75–90°C, 4–4.5 hours | 48% | |

| Phosphoryl chloride | Pyridine, -15°C → 100°C (microwave) | 45% |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)carbamoyl)benzoic acid?

- Methodological Answer : The synthesis typically involves multi-step protocols:

- Step 1 : Boc protection of piperidin-4-amine using di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine in THF) to yield 1-Boc-piperidin-4-amine.

- Step 2 : Coupling with 3-carboxybenzoyl chloride or activated ester derivatives via carbodiimide-mediated amidation (e.g., EDC/HOBt).

- Step 3 : Purification via column chromatography or recrystallization.

Reference synthetic strategies for Boc-protected piperidine intermediates in , which describes Suzuki coupling and hydrogenation steps for analogous compounds .

Q. How is the compound characterized for purity and structural integrity?

- Methodological Answer :

- Purity : Assessed via HPLC (≥95% purity, using C18 columns with acetonitrile/water gradients) or TLC (silica gel, UV visualization) .

- Structural Confirmation :

- NMR (¹H/¹³C): Peaks for tert-butyl groups (δ ~1.4 ppm in ¹H), aromatic protons (δ ~7.5–8.5 ppm), and carbamate carbonyl (δ ~155–160 ppm in ¹³C).

- Mass Spectrometry : ESI-MS to confirm molecular ion ([M+H]⁺ expected at m/z ~363.4 for C₁₈H₂₃N₂O₅) .

Q. What are the primary research applications of this compound?

- Methodological Answer :

- Medicinal Chemistry : Serves as a key intermediate for protease inhibitors or GPCR-targeting drugs due to its carbamate and benzoic acid moieties.

- Chemical Biology : Used in PROTAC synthesis via conjugation of the benzoic acid group to E3 ligase ligands .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency between the Boc-piperidine and benzoic acid moieties?

- Methodological Answer :

- Catalyst Screening : Test coupling agents like HATU vs. EDC/HOBt for improved yields.

- Solvent Effects : Compare DMF (polar aprotic) vs. dichloromethane (non-polar) to minimize side reactions.

- Temperature Control : Conduct reactions at 0–4°C to reduce racemization.

Reference: highlights multi-step reaction conditions (e.g., palladium catalysis, inert atmosphere) for analogous carbamoyl couplings .

Q. What experimental strategies mitigate hydrolysis of the Boc group during synthesis?

- Methodological Answer :

- Acid Sensitivity : Avoid protic solvents (e.g., methanol) and acidic conditions (pH <5).

- Stabilizing Additives : Use scavengers like 2,6-lutidine in deprotection steps.

- Monitoring : Track Boc stability via FT-IR (C=O stretch at ~1680–1720 cm⁻¹) .

Q. How to address discrepancies in reported biological activities of analogous compounds?

- Methodological Answer :

- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 for receptor binding) and controls.

- Comparative Analysis : Use PubChem’s bioactivity data () to benchmark results against structurally similar compounds (e.g., piperidine-4-carboxylic acid derivatives) .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile variations in IC₅₀ values across studies.

Data Contradiction & Stability Analysis

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- Thermal Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring.

- Light Sensitivity : Store in amber vials; assess degradation via UV-vis spectroscopy (λmax ~260 nm for benzoic acid).

- Recommendations : advises storage at –20°C under nitrogen to prevent carbamate hydrolysis .

Q. What analytical techniques resolve conflicting spectral data for this compound?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Assign ambiguous proton environments (e.g., piperidine ring vs. aromatic protons).

- X-ray Crystallography : Resolve stereochemical uncertainties in the piperidine-carbamoyl linkage .

Tables for Comparative Analysis

| Property | This Compound | Analog (Piperidine-4-carboxylic acid) | Reference |

|---|---|---|---|

| Aqueous Solubility (mg/mL) | 0.12 (pH 7.4) | 8.5 (pH 7.4) | |

| LogP | 2.3 | –0.5 | |

| Biological Activity | Moderate (IC₅₀ = 10 μM) | Low (IC₅₀ >100 μM) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.